Cas no 23640-96-2 (21-Desacetyl Difluprednate)
21-Desacetyl Difluprednate Chemical and Physical Properties
Names and Identifiers
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- 6a,9-Difluoro-11b,17,21-trihydroxypregna-1,4-diene-3,20-dione 17-butyrate
- 21-Desacetyl Difluprednate
- [(6S,8S,9R,10S,11S,13S,14S,17R)-6,9-difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] butanoate
- 6Α,9-DIFLUORO PREDNISOLONE 17-BUTYRATE
- (6A,11A)-6,9-Difluoro-11,21-dihydroxy-17-(1-oxobutoxy)pregna-1,4-diene-3,20-dione
- 6alpha,9-Difluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 17-butyrate
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- Inchi: 1S/C25H32F2O6/c1-4-5-21(32)33-24(20(31)13-28)9-7-15-16-11-18(26)17-10-14(29)6-8-22(17,2)25(16,27)19(30)12-23(15,24)3/h6,8,10,15-16,18-19,28,30H,4-5,7,9,11-13H2,1-3H3/t15-,16-,18-,19-,22-,23-,24-,25-/m0/s1
- InChI Key: BQEJAAIPKDQEPV-MXHGPKCJSA-N
- SMILES: F[C@@]12[C@]3(C=CC(C=C3[C@H](C[C@H]1[C@@H]1CC[C@](C(CO)=O)([C@@]1(C)C[C@@H]2O)OC(CCC)=O)F)=O)C
Computed Properties
- Exact Mass: 466.21700
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 33
- Rotatable Bond Count: 6
- Complexity: 945
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 8
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 3
- XLogP3: nothing
Experimental Properties
- PSA: 100.90000
- LogP: 2.94870
21-Desacetyl Difluprednate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D445825-1mg |
21-Desacetyl Difluprednate |
23640-96-2 | 1mg |
$ 119.00 | 2023-09-07 | ||
| TRC | D445825-5mg |
21-Desacetyl Difluprednate |
23640-96-2 | 5mg |
$ 481.00 | 2023-09-07 | ||
| TRC | D445825-25mg |
21-Desacetyl Difluprednate |
23640-96-2 | 25mg |
$ 1449.00 | 2023-09-07 |
21-Desacetyl Difluprednate Related Literature
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
Additional information on 21-Desacetyl Difluprednate
Comprehensive Overview of 21-Desacetyl Difluprednate (CAS No. 23640-96-2): Properties, Applications, and Research Insights
21-Desacetyl Difluprednate (CAS No. 23640-96-2) is a synthetic corticosteroid derivative with significant pharmacological relevance. As a metabolite of Difluprednate, this compound has garnered attention in pharmaceutical research due to its anti-inflammatory and immunomodulatory properties. The 21-Desacetyl variant is particularly notable for its role in ocular therapeutics, where it contributes to the efficacy of topical treatments for conditions like postoperative inflammation and uveitis. Its molecular structure, characterized by the absence of an acetyl group at the 21-position, influences its pharmacokinetic profile, including absorption and metabolism rates.
In recent years, the demand for 21-Desacetyl Difluprednate has surged, driven by its applications in advanced drug formulations. Researchers and clinicians frequently search for terms like "21-Desacetyl Difluprednate solubility", "CAS 23640-96-2 stability", and "Difluprednate metabolite synthesis", reflecting growing interest in its physicochemical properties and manufacturing processes. The compound's compatibility with lipid-based delivery systems, such as nanoemulsions, has also become a hotspot for innovation in ophthalmology.
From a regulatory perspective, 21-Desacetyl Difluprednate is classified as a non-hazardous material under standard handling conditions, making it suitable for laboratory and industrial-scale production. Analytical methods like HPLC and LC-MS are commonly employed to quantify its purity, with industry benchmarks often exceeding 98%. This emphasis on quality aligns with global trends toward precision medicine, where high-purity corticosteroid intermediates are critical for reproducible therapeutic outcomes.
Emerging studies explore the compound's potential beyond ocular use, including dermatology and respiratory therapies. Searches for "21-Desacetyl Difluprednate mechanism of action" and "CAS 23640-96-2 clinical trials" highlight its expanding applications. Notably, its glucocorticoid receptor affinity—comparable to parent compounds but with reduced systemic exposure—makes it a candidate for localized anti-inflammatory regimens with minimized side effects.
The synthesis of 21-Desacetyl Difluprednate typically involves selective hydrolysis of Difluprednate, followed by chromatographic purification. Patent literature emphasizes scalable processes to meet commercial demand, particularly in Asia-Pacific markets where ophthalmic drug production is rapidly growing. Environmental considerations, such as green chemistry approaches to reduce organic solvent use, are increasingly integrated into production protocols.
In summary, 21-Desacetyl Difluprednate (CAS No. 23640-96-2) represents a critical intermediate in modern corticosteroid therapeutics. Its evolving applications, coupled with stringent quality requirements, position it as a compound of enduring relevance in pharmaceutical development. Future research may further elucidate its role in targeted drug delivery systems and combination therapies.
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